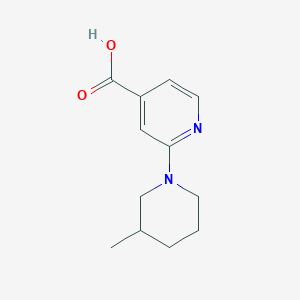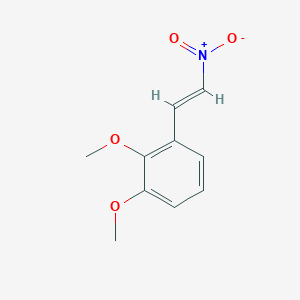
Acide 2-(3-méthylpipéridin-1-yl)pyridine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
Acide 2-(3-méthylpipéridin-1-yl)pyridine-4-carboxylique : les dérivés, en particulier ceux comportant des groupes trifluorométhyles, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structurels clés dans les ingrédients actifs pour la protection des cultures. La combinaison unique des propriétés physicochimiques de l'atome de fluor et des caractéristiques du groupement pyridine contribue aux activités biologiques de ces composés .
Intermédiaires pharmaceutiques
Ce composé est utilisé comme intermédiaire dans l'industrie pharmaceutique. Ses dérivés se retrouvent dans divers médicaments, jouant un rôle crucial en raison de leurs activités biologiques. Le groupe trifluorométhyle, en particulier, est une caractéristique commune de nombreux produits pharmaceutiques .
Synthèse de dérivés de la pipéridine
Le composé est impliqué dans la synthèse d'une large gamme de dérivés de la pipéridine. Ceux-ci incluent des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones. Ces dérivés sont importants pour la conception de médicaments et sont présents dans plus de vingt classes de produits pharmaceutiques .
Développement de produits chimiques organiques fluorés
Les produits chimiques organiques fluorés ont connu une croissance fulgurante en raison de leurs applications dans divers domaines, notamment les produits agrochimiques et pharmaceutiques. Le composé en question contribue à ce domaine en fournissant un cadre pour l'incorporation du fluor dans les molécules organiques .
Produits vétérinaires
Comme pour son utilisation dans les produits pharmaceutiques humains, les dérivés de l'This compound sont également utilisés en médecine vétérinaire. Ils font partie des ingrédients actifs des traitements pour animaux, ce qui témoigne de la polyvalence du composé .
Matériaux fonctionnels
Les dérivés du composé ne se limitent pas aux sciences de la vie, mais s'étendent au domaine des matériaux fonctionnels. Leurs propriétés uniques sont exploitées pour améliorer les performances et la fonctionnalité de divers matériaux .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to various biochemical changes, but the exact mechanisms are dependent on the specific targets and the structure of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects would depend on the compound’s targets and mode of action.
Analyse Biochimique
Biochemical Properties
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular function. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement and localization . These interactions can affect its accumulation in certain cellular compartments, influencing its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQXUZZPJEEHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424651 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-59-0 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)


![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)


